molecular formula C11H16N4O10P2S B12067987 [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B12067987
M. Wt: 458.28 g/mol
InChI Key: SQUXZNJIUJVCGX-UHFFFAOYSA-N
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Description

[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group. Its unique chemical properties make it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as chromatography and spectroscopy are employed to monitor the synthesis process and verify the structure of the compound.

Chemical Reactions Analysis

Types of Reactions

[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes. Its ability to interact with enzymes and other biomolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may allow it to act as a drug or a drug precursor, targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure, ATP is a key energy carrier in cells.

    Guanosine Triphosphate (GTP): Another nucleotide similar in structure, GTP plays a crucial role in protein synthesis and signal transduction.

Uniqueness

What sets [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, provides unique reactivity and interaction capabilities not found in other similar compounds.

Properties

Molecular Formula

C11H16N4O10P2S

Molecular Weight

458.28 g/mol

IUPAC Name

[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N4O10P2S/c1-28-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(24-11)2-23-27(21,22)25-26(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H2,18,19,20)

InChI Key

SQUXZNJIUJVCGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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